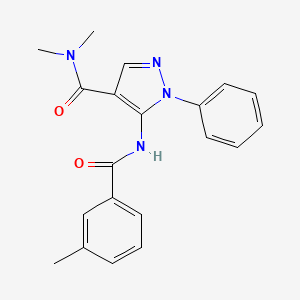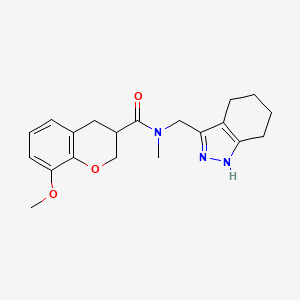![molecular formula C13H8F3N3O3 B5582428 3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B5582428.png)
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid is an organic compound with the molecular formula C₁₃H₈F₃N₃O₃ It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyrazinecarboxylic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(trifluoromethyl)aniline, is synthesized through the nitration of trifluorotoluene followed by reduction.
Coupling Reaction: The aniline derivative is then coupled with a pyrazinecarboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
2-Pyrazinecarboxylic Acid: Another building block used in the synthesis.
Uniqueness
3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid is unique due to the presence of both a trifluoromethyl group and a pyrazinecarboxylic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c14-13(15,16)7-1-3-8(4-2-7)19-11(20)9-10(12(21)22)18-6-5-17-9/h1-6H,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVOPMGKOHNJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NC=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5582354.png)
![METHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE](/img/structure/B5582358.png)


![(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B5582393.png)
![3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5582399.png)
![(3R*,4R*)-4-amino-1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-3-ol](/img/structure/B5582403.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5582405.png)
![3-(1H-imidazol-2-yl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5582417.png)
![N-(2-fluoroethyl)-2-{5-[4-morpholinyl(phenyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5582419.png)

![2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B5582424.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5582438.png)
![dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate](/img/structure/B5582450.png)
